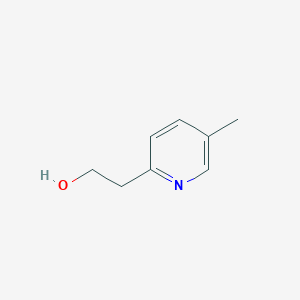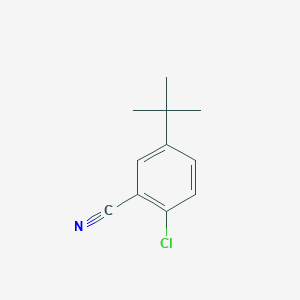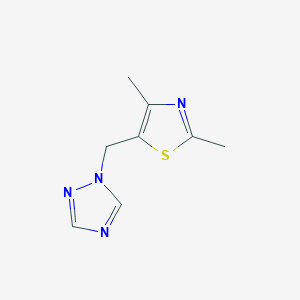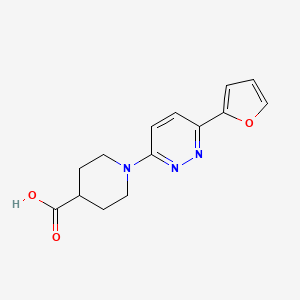
1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyridazine derivative that has been synthesized using various methods. The compound has been found to have significant biochemical and physiological effects and is believed to act on specific receptors in the body.
作用机制
The mechanism of action of 1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid is believed to involve the activation of specific receptors in the body. These receptors are known to be involved in the regulation of pain and inflammation. The compound has been found to have a high affinity for these receptors and is believed to act as an agonist.
Biochemical and Physiological Effects
1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid has been found to have significant biochemical and physiological effects. The compound has been found to have anti-inflammatory and analgesic effects and has been used in the study of pain and inflammation. The compound has also been found to have potential applications in the treatment of various neurological conditions.
实验室实验的优点和局限性
The advantages of using 1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid in lab experiments include its high purity and specificity. The compound has been synthesized using various methods, and a pure form of the compound can be obtained. The compound has also been found to have a high affinity for specific receptors in the body, making it an ideal compound for studying the effects of these receptors.
The limitations of using 1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action. The compound has been found to have potential toxicity in high doses, and further research is needed to fully understand its mechanism of action and potential applications.
未来方向
For research on 1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid include the study of its potential applications in the treatment of various neurological conditions. The compound has been found to have significant effects on pain and inflammation, and further research is needed to determine its potential applications in the treatment of conditions such as multiple sclerosis and Parkinson's disease.
Other future directions for research on the compound include the study of its potential applications in the development of new drugs. The compound has been found to have a high affinity for specific receptors in the body, making it an ideal compound for the development of new drugs that target these receptors.
Conclusion
1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound has been synthesized using various methods and has been found to have significant biochemical and physiological effects. The compound has potential applications in the study of pain, inflammation, and other related conditions, as well as in the development of new drugs. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
合成方法
The synthesis of 1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid has been achieved using various methods. One of the most common methods involves the reaction of 2-furylhydrazine with 2-chloropyridazine followed by the addition of piperidine-4-carboxylic acid. This method yields a pure form of the compound that has been used in scientific research.
科学研究应用
1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid has been extensively studied for its potential applications in scientific research. The compound has been found to act on specific receptors in the body and has been used in the study of various physiological and biochemical processes. The compound has been found to have potential applications in the study of pain, inflammation, and other related conditions.
属性
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-14(19)10-5-7-17(8-6-10)13-4-3-11(15-16-13)12-2-1-9-20-12/h1-4,9-10H,5-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEHRSWDRPKSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NN=C(C=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

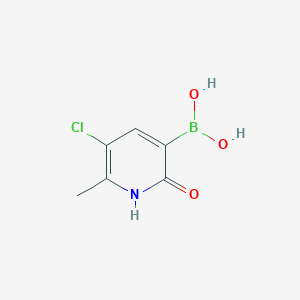
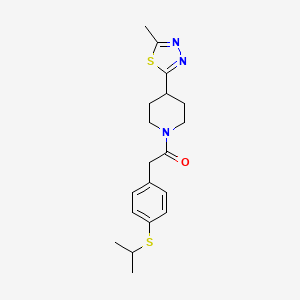
![4-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2560042.png)
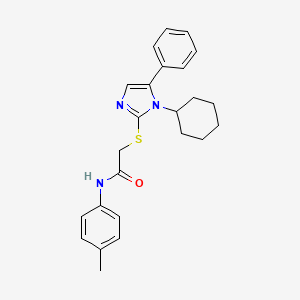
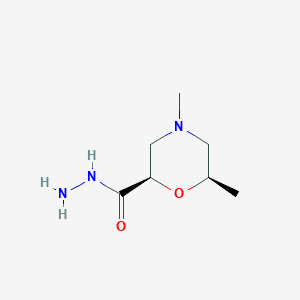
![Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate](/img/structure/B2560051.png)
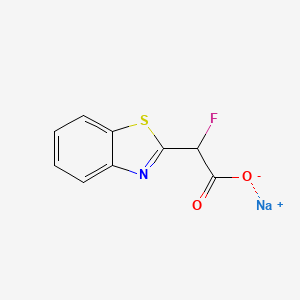
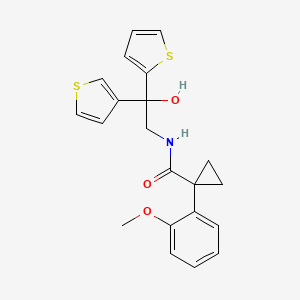


![2,4-Dimethyl-6-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2560059.png)
